VU0364770
Description
Contextualization of Metabotropic Glutamate (B1630785) Receptors (mGluRs) in Neurological Function and Dysfunction
The diverse roles of mGluRs in modulating neuronal activity and synaptic plasticity make them compelling targets for investigating and potentially treating neurological disorders. nih.govfrontiersin.orgacs.orgtouchneurology.comfrontiersin.org Aberrant glutamatergic transmission is implicated in the pathophysiology of a range of neurological and psychiatric conditions. frontiersin.orgfrontiersin.orgneurology.org Targeting glutamatergic neurotransmission through mGluR modulation offers a potential therapeutic avenue with the possibility of fewer side effects compared to directly targeting ionotropic receptors. frontiersin.orgresearchgate.net
Overview of mGluR Families and Their Roles in the Central Nervous System
The eight subtypes of mGluRs are classified into three groups based on their sequence homology, G protein coupling preferences, and pharmacological properties. abcam.cnpatsnap.comguidetopharmacology.orgfrontiersin.orgacs.org
Group I mGluRs: This group includes mGlu1 and mGlu5 receptors. They are primarily located postsynaptically and are generally coupled to Gq/11 proteins, leading to the activation of phospholipase C and an increase in intracellular calcium levels. nih.govabcam.cnguidetopharmacology.orgfrontiersin.orgacs.org Group I receptors are often associated with increasing neuronal excitability and modulating synaptic plasticity. abcam.cnguidetopharmacology.orgfrontiersin.org
Group II mGluRs: Comprising mGlu2 and mGlu3 receptors, Group II mGluRs are predominantly expressed presynaptically. abcam.cnacs.orgmdpi.com They are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP levels. abcam.cnpatsnap.comfrontiersin.orgacs.orgmdpi.com Activation of Group II receptors typically suppresses neuronal excitability and decreases neurotransmitter release. abcam.cnguidetopharmacology.orgfrontiersin.org
Group III mGluRs: This group consists of mGlu4, mGlu6, mGlu7, and mGlu8 receptors. abcam.cnfrontiersin.orgacs.org Similar to Group II receptors, they are primarily located presynaptically and coupled to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a reduction in neurotransmitter release. abcam.cnpatsnap.comfrontiersin.orgacs.orgresearchgate.netmdpi.com
Significance of Group III mGluRs (mGlu4, mGlu6, mGlu7, mGlu8) in Neurotransmission Modulation
Group III mGluRs play a vital role in modulating neurotransmitter release, primarily acting as presynaptic autoreceptors or heteroreceptors. researchgate.netmdpi.com By inhibiting adenylyl cyclase and regulating ion channels, they can effectively decrease excitatory and inhibitory neurotransmission. abcam.cnacs.orgresearchgate.netmdpi.com While mGlu6 receptor expression is largely confined to the retina, mGlu4, mGlu7, and mGlu8 receptors are distributed in various brain regions involved in motor control, cognition, and emotional regulation. abcam.cnfrontiersin.orgmdpi.com Their presynaptic localization positions them to finely control the release of glutamate and other neurotransmitters. frontiersin.orgacs.orgresearchgate.netmdpi.com
Therapeutic Potential of mGluR Modulation for Neurological Disorders
The ability of mGluRs to modulate synaptic function and neuronal excitability has made them attractive targets for the development of novel therapeutics for a wide range of neurological and psychiatric disorders. nih.govfrontiersin.orgacs.orgtouchneurology.comfrontiersin.orgneurology.org Strategies targeting mGluRs aim to restore the balance of glutamatergic neurotransmission that is often disrupted in these conditions. frontiersin.orgresearchgate.net This includes potential applications in disorders such as Parkinson's disease, Alzheimer's disease, anxiety, depression, schizophrenia, and epilepsy. nih.govpatsnap.comfrontiersin.orgacs.orgtouchneurology.comfrontiersin.orgneurology.org Modulating Group II and III mGluRs, in particular, is being explored for its potential neuroprotective effects and ability to reduce excitotoxicity. patsnap.comfrontiersin.orgresearchgate.net
Identification and Classification of VU 0364770 as a Small Molecule Modulator
VU 0364770 is a small molecule that has emerged as a valuable tool in chemical neuroscience research, specifically for its activity at mGlu4 receptors. nih.govmedchemexpress.commedchemexpress.comselleckchem.comtocris.com Its identification and characterization have contributed to a better understanding of the physiological roles of mGlu4 receptors and their potential as therapeutic targets.
Structural Classification as a Picolinamide (B142947) Derivative
VU 0364770 is chemically classified as a picolinamide derivative. medchemexpress.comontosight.ai Its chemical name is N-(3-chlorophenyl)picolinamide or N-(3-chlorophenyl)pyridine-2-carboxamide, with the molecular formula C12H9ClN2O. ontosight.aiadooq.com The structure consists of a pyridine (B92270) ring linked to a 3-chlorophenyl group via an amide bond. ontosight.ai
Role as a Positive Allosteric Modulator (PAM) of mGlu4 Receptors
VU 0364770 functions as a selective and potent positive allosteric modulator (PAM) of the mGlu4 receptor. nih.govmedchemexpress.commedchemexpress.comselleckchem.comtocris.comadooq.comadooq.com Unlike orthosteric agonists that bind to the primary neurotransmitter binding site, PAMs bind to a distinct allosteric site on the receptor. nih.gov This binding event enhances the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor itself. patsnap.commedchemexpress.comselleckchem.comnih.gov
Research findings have detailed the potency of VU 0364770 at both rat and human mGlu4 receptors. In recombinant systems, VU 0364770 showed an EC50 of 290 nM at rat mGlu4 receptors and 1.1 µM at human mGlu4 receptors. medchemexpress.commedchemexpress.comselleckchem.comadooq.comadooq.com It has been shown to produce a concentration-dependent potentiation of the response to a submaximal concentration of glutamate, increasing the maximal response. medchemexpress.com Studies have also investigated its selectivity profile against other mGlu subtypes and other targets like MAO enzymes. medchemexpress.commedchemexpress.comtocris.com While primarily active at mGlu4, VU 0364770 has shown some activity at mGlu5 (antagonist) and mGlu6 (PAM) at higher concentrations, as well as affinity for MAO-A and MAO-B. medchemexpress.commedchemexpress.comtocris.com
| Receptor/Enzyme | Species | Activity Type | Potency (EC50 or Ki) | Reference |
|---|---|---|---|---|
| mGlu4 | Rat | PAM | 290 nM | medchemexpress.commedchemexpress.comselleckchem.comadooq.comadooq.com |
| mGlu4 | Human | PAM | 1.1 µM | medchemexpress.commedchemexpress.comselleckchem.comadooq.com |
| mGlu5 | Antagonist | 17.9 µM (EC50) | medchemexpress.commedchemexpress.com | |
| mGlu6 | PAM | 6.8 µM (EC50) | medchemexpress.commedchemexpress.com | |
| MAO-A | Human | 8.5 µM (Ki) | medchemexpress.commedchemexpress.comtocris.com | |
| MAO-B | Human | 0.72 µM (Ki) | medchemexpress.commedchemexpress.comtocris.com |
Detailed research findings using VU 0364770 in preclinical rodent models, particularly in the context of Parkinson's disease, have demonstrated its efficacy. nih.govselleckchem.comtocris.comnih.gov VU 0364770 has been shown to produce antiparkinsonian-like effects, including reversing haloperidol-induced catalepsy, improving forelimb asymmetry in unilaterally lesioned rats, and attenuating attentional deficits in bilaterally lesioned rats. nih.govselleckchem.comtocris.com Furthermore, studies have indicated that VU 0364770 can enhance the efficacy of other therapeutic agents, such as L-DOPA and adenosine (B11128) 2A antagonists, suggesting a potential for combination therapies and L-DOPA-sparing effects. nih.govselleckchem.comnih.gov These findings underscore the utility of VU 0364770 as a research tool for investigating the therapeutic potential of selectively targeting mGlu4 receptors.
| Preclinical Model | Observed Effect of VU 0364770 | Reference |
|---|---|---|
| Haloperidol-induced catalepsy (rats) | Reversal of catalepsy | nih.govselleckchem.comtocris.com |
| Unilateral 6-OHDA lesion (rats) | Improvement in forelimb asymmetry | nih.govselleckchem.comtocris.comnih.gov |
| Bilateral 6-OHDA lesion (rats) | Attenuation of attentional deficits | nih.govselleckchem.com |
| Combination with Preladenant (B1679076) (A2A antagonist) in haloperidol-induced catalepsy (rats) | Enhanced efficacy of Preladenant | nih.govselleckchem.com |
| Combination with L-DOPA in unilateral 6-OHDA lesion (rats) | Potentiated effects of L-DOPA, suggesting L-DOPA-sparing activity | nih.govselleckchem.comnih.gov |
Distinction from Orthosteric Ligands and Advantages of Allosteric Modulation
The pharmacological profile of VU 0364770 as an allosteric modulator distinguishes it fundamentally from orthosteric ligands, which bind to the primary, highly conserved agonist binding site on a receptor. nih.govnih.govrsc.orgwikipedia.org For mGlu receptors, the orthosteric site is where the endogenous neurotransmitter glutamate binds. medchemexpress.com A significant challenge in developing orthosteric ligands for specific mGluR subtypes has been the high degree of conservation of the glutamate binding site across different mGlu subtypes, leading to a lack of selectivity and potential for off-target effects. nih.govnih.govrsc.org
In contrast, allosteric modulators like VU 0364770 bind to a distinct site on the receptor, topographically separate from the orthosteric site. nih.govnih.govnih.govrsc.orgwikipedia.org These allosteric sites are typically less conserved between receptor subtypes compared to orthosteric sites, offering a greater potential for developing highly selective compounds. nih.govrsc.orgbio-techne.com This enhanced selectivity is a major advantage in chemical neuroscience research and drug discovery, as it allows for the precise modulation of a specific receptor subtype with reduced likelihood of affecting other receptors, thereby potentially minimizing unwanted side effects.
Furthermore, the mechanism of action of positive allosteric modulators like VU 0364770 offers distinct advantages over orthosteric agonists. nih.govrsc.orgbio-techne.com Orthosteric agonists, when present, can continuously activate the receptor, potentially leading to receptor desensitization or a sustained level of signaling that may not reflect physiological conditions. rsc.org Positive allosteric modulators, however, are typically quiescent in the absence of the endogenous agonist. nih.govrsc.orgbio-techne.com They only enhance the receptor's response when the endogenous agonist (glutamate, in the case of mGlu4) is bound and actively signaling. nih.govnih.govrsc.org This means that the modulatory effect of VU 0364770 is dependent on the physiological release and presence of glutamate, allowing for a more nuanced "fine-tuning" of receptor activity that retains the spatial and temporal characteristics of endogenous neurotransmission. nih.govrsc.org This context-dependent modulation is considered advantageous for therapeutic applications, as it is less likely to disrupt the natural patterns of neuronal signaling. nih.gov
Research findings illustrate the activity of VU 0364770 as a PAM of mGlu4. Studies have shown that VU 0364770 potentiates the response of both rat and human mGlu4 receptors to glutamate. medchemexpress.comselleckchem.comnih.gov This potentiation is typically observed as a leftward shift in the glutamate concentration-response curve, indicating that a lower concentration of glutamate is required to achieve a given level of receptor activation in the presence of the modulator. selleckchem.comnih.gov In some cases, PAMs can also increase the maximal response achievable by the orthosteric agonist. nih.gov
The following table summarizes some of the reported in vitro potency data for VU 0364770 at mGlu4 receptors:
| Receptor Species | Assay Type | EC50 (nM) | Glutamate Fold Shift |
| Rat mGlu4 | HEK 293 cells | 290 | 18.1 ± 1.7 |
| Human mGlu4 | HEK 293 cells | 1100 (1.1 μM) | 31.4 ± 4.0 |
*Data derived from sources adooq.commedchemexpress.commedchemexpress.comselleckchem.com. EC50 values indicate the concentration of VU 0364770 required to achieve half-maximal potentiation in the presence of a submaximal concentration of glutamate (typically EC20). Fold shift represents the factor by which the glutamate concentration-response curve is shifted to the left by a given concentration of VU 0364770 (typically 10 μM).
Pharmacological Characterization of VU 0364770
VU 0364770 is a chemical compound that has been characterized pharmacologically, primarily for its activity at metabotropic glutamate receptors (mGluRs). It is recognized as a selective and potent positive allosteric modulator (PAM) of the mGlu4 receptor. medchemexpress.comselleckchem.comarctomsci.comprobechem.com
Receptor Binding and Selectivity Profile
The pharmacological profile of VU 0364770 includes its potency and efficacy at mGlu4 receptors, as well as its activity at other mGlu receptor subtypes. Studies have investigated its binding and functional effects in recombinant systems and assessed its selectivity. medchemexpress.comselleckchem.comarctomsci.comnih.govhellobio.com
Potency and Efficacy at Human and Rat mGlu4 Receptors
VU 0364770 functions as a potent and effective positive allosteric modulator of both human and rat mGlu4 receptors. selleckchem.comarctomsci.com Its activity enhances the response of these receptors to the endogenous agonist glutamate. medchemexpress.comarctomsci.com
In recombinant systems, such as HEK 293 cells expressing mGlu4 receptors, VU 0364770 demonstrates submicromolar potency. The EC50 values for VU 0364770 have been determined in these systems. It exhibits an EC50 of 290 nM at rat mGlu4 receptors and 1.1 μM at human mGlu4 receptors. medchemexpress.comarctomsci.comhellobio.com Another source reports an EC50 of 1.1 ± 0.2 μM at human mGlu4 in the presence of an EC20 concentration of glutamate. selleckchem.comarctomsci.comselleck.co.jp The potency at rat mGlu4 is reported as 290 ± 80 nM. selleckchem.comarctomsci.comselleck.co.jp
Here is a table summarizing the EC50 values:
| Receptor Species | EC50 Value | Reference |
| Rat mGlu4 | 290 nM | medchemexpress.comarctomsci.comhellobio.com |
| Human mGlu4 | 1.1 μM | medchemexpress.comarctomsci.comhellobio.com |
| Human mGlu4 (with EC20 glutamate) | 1.1 ± 0.2 μM | selleckchem.comarctomsci.comselleck.co.jp |
| Rat mGlu4 | 290 ± 80 nM | selleckchem.comarctomsci.comselleck.co.jp |
VU 0364770 produces a concentration-dependent potentiation of the response to glutamate at mGlu4 receptors. medchemexpress.comarctomsci.com In the presence of an EC20 concentration of glutamate, VU 0364770 shows an EC50 of 1.1 ± 0.2 μM for potentiation and increases the maximal response to glutamate from 100% to 227 ± 17%. medchemexpress.comarctomsci.com It induces a significant leftward shift in the glutamate concentration-response curves. Specifically, it causes a 31.4 ± 4.0-fold left shift at human mGlu4 and an 18.1 ± 1.7-fold left shift at rat mGlu4. selleckchem.comselleck.co.jp
Here is a table detailing the potentiation effects:
| Receptor Species | Potentiation EC50 (with EC20 glutamate) | Fold Left Shift of Glutamate CRC (at 10 μM VU 0364770) | Maximal Response Increase (with EC20 glutamate) | Reference |
| Human mGlu4 | 1.1 ± 0.2 μM | 31.4 ± 4.0-fold | 227 ± 17% | medchemexpress.comselleckchem.comarctomsci.comselleck.co.jp |
| Rat mGlu4 | Not specified for potentiation EC50, but shows potentiation. | 18.1 ± 1.7-fold | Not specified. | selleckchem.comselleck.co.jp |
Activity at Other mGlu Receptor Subtypes
Beyond its primary activity at mGlu4, VU 0364770 has been evaluated for its effects on other mGlu receptor subtypes to determine its selectivity profile. medchemexpress.comarctomsci.comnih.gov
When tested at a concentration of 10 μM, VU 0364770 exhibits weak positive allosteric modulator activity at mGlu6 receptors. This is indicated by a 4.3-fold left shift of the glutamate concentration-response curve. medchemexpress.comarctomsci.comnih.govmedchemexpress.cn Further evaluation in a full concentration-response curve format shows that VU 0364770 has PAM activity at mGlu6 with a potency of 6.8 μM, or 6.8 ± 1.7 μM. medchemexpress.comarctomsci.commedchemexpress.cnmedchemexpress.commedchemexpress.comglpbio.cn
VU 0364770 also demonstrates antagonist activity at mGlu5 receptors. medchemexpress.comarctomsci.comnih.govhellobio.comglpbio.cn At a concentration of 10 μM, it causes a 3.3-fold right shift of the glutamate concentration-response curve at mGlu5. medchemexpress.comarctomsci.comnih.govmedchemexpress.cn In full concentration-response curve studies, VU 0364770 exhibits antagonist activity at mGlu5 with a potency of 17.9 μM, or 17.9 ± 5.5 μM. medchemexpress.comarctomsci.comnih.govmedchemexpress.cnmedchemexpress.commedchemexpress.comglpbio.cn
Here is a table summarizing the activity at other mGlu subtypes:
| Receptor Subtype | Activity | Potency/Effect | Reference |
| mGlu6 | Weak PAM | 6.8 μM (Potency) or 6.8 ± 1.7 μM (Potency) | medchemexpress.comarctomsci.commedchemexpress.cnmedchemexpress.commedchemexpress.comglpbio.cn |
| mGlu6 | Weak PAM | 4.3-fold left shift of glutamate CRC (at 10 μM) | medchemexpress.comarctomsci.comnih.govmedchemexpress.cn |
| mGlu5 | Antagonist | 17.9 μM (Potency) or 17.9 ± 5.5 μM (Potency) | medchemexpress.comarctomsci.commedchemexpress.cnmedchemexpress.commedchemexpress.comglpbio.cn |
| mGlu5 | Antagonist | 3.3-fold right shift of glutamate CRC (at 10 μM) | medchemexpress.comarctomsci.comnih.govmedchemexpress.cn |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-chlorophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYUTNCKIOLMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356877 | |
| Record name | N-(3-chlorophenyl)picolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61350-00-3 | |
| Record name | N-(3-chlorophenyl)picolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization of Vu 0364770
Receptor Binding and Selectivity Profile
Activity at Other mGlu Receptor Subtypes
Insignificant Activity at Other Tested Receptors (e.g., 68 other receptors)
Studies have demonstrated that VU 0364770 exhibits insignificant activity at a broad panel of other receptors, including other mGlu subtypes, when tested at relevant concentrations. Specifically, it has shown negligible activity at 68 other receptors. selleckchem.comselleckchem.comabmole.comtargetmol.combioscience.co.uk This suggests a degree of selectivity for its primary targets.
Off-Target Activity Assessment
Assessment of off-target activity is crucial in characterizing the specificity of a pharmacological agent. VU 0364770 has been evaluated for potential interactions with various targets beyond its intended mGlu receptor modulation.
Monoamine Oxidase (MAO) Inhibition Profile (MAO-A and MAO-B)
Concerns regarding the potential for the chemical scaffold of VU 0364770 to interact with monoamine oxidases (MAO) led to investigations into its MAO inhibition profile. Studies have shown that VU 0364770 does possess activity at both human MAO-A and human MAO-B isoforms. medchemexpress.comhellobio.comtocris.commedchemexpress.commedchemexpress.cnchembk.com The inhibition constants (Ki values) for human MAO-A and human MAO-B have been determined. medchemexpress.comhellobio.comtocris.commedchemexpress.commedchemexpress.cnchembk.com
| Target | Species | Ki (µM) | Source |
| Human MAO-A | Human | 8.5 | medchemexpress.comhellobio.comtocris.commedchemexpress.commedchemexpress.cnchembk.com |
| Human MAO-B | Human | 0.72 | medchemexpress.comhellobio.comtocris.commedchemexpress.commedchemexpress.cnchembk.com |
These findings indicate that while VU 0364770 is primarily known for its mGlu activity, it also exhibits inhibitory activity against MAO enzymes, particularly MAO-B, at micromolar concentrations.
Evaluation Across a Broad Receptor Panel
Further assessment of off-target activity involved evaluating VU 0364770 across a broad panel of receptors. When tested at a concentration of 10 µM, VU 0364770 demonstrated weak positive allosteric modulator (PAM) activity at mGlu6 and antagonist activity at mGlu5, compared to its more pronounced activity at mGlu4. medchemexpress.comnih.gov Comprehensive screening against a panel of 68 different G protein-coupled receptors (GPCRs), ion channels, and transporters revealed that VU 0364770 did not show significant activity at these targets. selleckchem.comselleckchem.comabmole.comtargetmol.combioscience.co.ukacs.org This broad evaluation supports a relatively clean ancillary pharmacology profile for VU 0364770, with limited activity at numerous other receptors and transporters. nih.gov
In Vitro Pharmacological Mechanisms
In vitro studies have provided insights into the mechanisms by which VU 0364770 exerts its pharmacological effects, particularly concerning its interaction with G protein-coupled receptors and endogenous agonists.
Modulatory Effects on G protein-coupled Receptor Signaling Pathways
VU 0364770 functions as a positive allosteric modulator (PAM) of mGlu4 receptors, which are a type of G protein-coupled receptor (GPCR). selleckchem.comabmole.comtargetmol.combioscience.co.ukmedchemexpress.comtocris.commedchemexpress.commedchemexpress.cnrndsystems.comadooq.comadooq.comadooq.com GPCRs are involved in diverse physiological processes and signal through G protein-dependent and independent pathways. oaepublish.comnih.gov As a PAM, VU 0364770 enhances the response of the mGlu4 receptor to its endogenous agonist, glutamate (B1630785). medchemexpress.commedchemexpress.cnglpbio.cn This potentiation involves modulating the receptor's signaling pathways. Group II and group III mGlu receptors, including mGlu4, are typically coupled to Gi/o proteins and negatively regulate adenylyl cyclase activity. nih.gov Activation of these receptors can also influence other pathways, such as MAPK and PI3 kinase, often in a pertussis toxin-sensitive manner, indicating G protein involvement. nih.gov While the precise details of how VU 0364770 modulates downstream signaling pathways through mGlu4 are subject to ongoing research, its action as a PAM suggests it stabilizes an active receptor conformation, thereby enhancing G protein coupling and subsequent signaling events.
Interactions with Endogenous Agonists
As a positive allosteric modulator, VU 0364770 interacts with the mGlu4 receptor at a site distinct from where the endogenous agonist, glutamate, binds. nih.gov This allosteric binding event enhances the affinity and/or efficacy of glutamate at the mGlu4 receptor. nih.gov VU 0364770 has been shown to produce a concentration-dependent potentiation of the response to an EC20 concentration of glutamate at both rat and human mGlu4 receptors. medchemexpress.commedchemexpress.cn For human mGlu4, VU 0364770 has an EC50 of 1.1 ± 0.2 µM in the presence of an EC20 concentration of glutamate and shifts the glutamate concentration-response curve significantly to the left. selleckchem.commedchemexpress.cn Similarly, at rat mGlu4, it shows a potency of 290 ± 80 nM and induces a substantial left shift of the glutamate concentration-response curve. selleckchem.comadooq.comadooq.com This demonstrates that VU 0364770 increases the sensitivity of the mGlu4 receptor to glutamate, effectively lowering the concentration of glutamate required to elicit a response and increasing the maximal response achievable by glutamate. medchemexpress.commedchemexpress.cn
Allosteric Site Binding and Conformational Changes
As an allosteric modulator, VU 0364770 binds to a site on the mGlu4 receptor that is distinct from the orthosteric binding site where the endogenous ligand glutamate binds. bio-techne.comtaylorandfrancis.com This allosteric binding event does not directly activate the receptor but instead modulates its response to orthosteric agonists. bio-techne.comtaylorandfrancis.com
Studies suggest that VU 0364770's interaction at the allosteric site leads to conformational changes in the mGlu4 receptor. scbt.comnih.govplos.org These conformational alterations are thought to stabilize receptor states that enhance signaling efficiency. scbt.com Furthermore, the binding of VU 0364770 is reported to engage in unique molecular interactions that can influence the kinetics of G-protein coupling and promote receptor desensitization. scbt.com Allosteric modulators of mGlu receptors, including PAMs like VU 0364770, often bind within the 7-transmembrane domain (7TMD) region of the receptor. nih.gov
Pharmacokinetics and Brain Penetration
Pharmacokinetic studies of VU 0364770 have indicated properties suitable for in vivo investigation. medchemexpress.com The compound has demonstrated an improved pharmacokinetic profile compared to some previously reported mGlu4 PAMs. medchemexpress.com A key aspect of its pharmacokinetic profile is its ability to penetrate the central nervous system (CNS). medchemexpress.comtargetmol.com
Blood-Brain Barrier Permeability
Enhanced central penetration of VU 0364770 suggests that the compound is capable of crossing the blood-brain barrier (BBB). medchemexpress.comtargetmol.com The BBB is a highly selective barrier that regulates the passage of substances from the bloodstream into the brain, crucial for maintaining the delicate CNS microenvironment. frontiersin.orgcreative-diagnostics.com The ability of a compound to permeate the BBB is a critical factor for drugs targeting CNS receptors.
Brain-to-Plasma Ratio in Preclinical Models
In preclinical rodent models, systemic administration of VU 0364770 has been evaluated for its distribution into brain tissue. Following a systemic administration of a 10 mg/kg dose, VU 0364770 exhibited a total brain-to-plasma ratio of greater than 1. medchemexpress.comglpbio.cn The brain-to-plasma ratio is an indicator of the extent to which a compound distributes into brain tissue relative to the systemic circulation. A ratio greater than 1 generally suggests significant brain penetration and accumulation.
Brain-to-Plasma Ratio Data
| Compound | Dose (Systemic Administration) | Preclinical Model | Brain-to-Plasma Ratio |
| VU 0364770 | 10 mg/kg | Rodent (Rat) | > 1 |
This finding supports the enhanced central penetration observed for VU 0364770 and highlights its potential as a tool compound for investigating the role of mGlu4 receptors in the CNS. nih.govmedchemexpress.com
Preclinical Research and Therapeutic Implications of VU 0364770
VU 0364770, a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGlu4), has been investigated in preclinical rodent models to assess its potential therapeutic implications, particularly in the context of neurological disorders such as Parkinson's Disease (PD). nih.govhellobio.comselleckchem.commedkoo.commedchemexpress.comprobechem.comptgcn.comtargetmol.com Preclinical rodent models are valuable tools for studying the pathophysiology of central nervous system disorders and evaluating potential therapeutic targets. vivox.co.il
Efficacy in Rodent Models of Neurological Disorders
VU 0364770 has demonstrated efficacy in several rodent models designed to mimic aspects of Parkinson's Disease. nih.govselleckchem.commedkoo.comprobechem.comptgcn.comtargetmol.com
Parkinson's Disease (PD) Models
Rodent models of PD, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA), are commonly used to study the motor and non-motor symptoms of the disease. vivox.co.iluef.finih.gov
Haloperidol-induced catalepsy is a pharmacological model used to assess potential antiparkinsonian agents. VU 0364770 has shown efficacy in reversing haloperidol-induced catalepsy in rats. nih.govselleckchem.comptgcn.comtargetmol.comglpbio.cn This effect was observed when VU 0364770 was administered alone. nih.gov
Unilateral 6-OHDA lesions of the median forebrain bundle in rats are used to create a hemiparkinsonian model, characterized by motor asymmetries such as forelimb akinesia. nih.govuef.fimeliordiscovery.com VU 0364770 exhibited efficacy in reversing forelimb asymmetry induced by unilateral 6-OHDA lesions. nih.govselleckchem.comptgcn.comtargetmol.com
Bilateral 6-OHDA lesions of the nigrostriatal pathway in rats can induce cognitive deficits, including attentional impairments, in addition to motor symptoms. targetmol.comfrontiersin.org VU 0364770 has shown efficacy in reversing attentional deficits in rats with bilateral 6-OHDA nigrostriatal lesions. nih.govselleckchem.comptgcn.comtargetmol.com
Potential for Combination Therapies in PD
Research suggests that VU 0364770 may hold potential for use in combination therapies for PD. nih.govselleckchem.com
L-DOPA is a widely used medication for the symptomatic treatment of PD. mims.comfrontiersin.orgfrontiersin.org Studies have investigated the effects of combining VU 0364770 with L-DOPA in rodent models. The effects of VU 0364770 to reverse forelimb asymmetry were potentiated when coadministered with an inactive dose of L-DOPA. nih.govselleckchem.comptgcn.com This potentiation suggests a greater than additive or synergistic interaction between VU 0364770 and L-DOPA-mediated mechanisms in vivo, potentially offering an L-DOPA-sparing strategy. nih.govptgcn.com The enhanced efficacy observed with the combination was not attributed to increased striatal dopamine (B1211576) levels resulting from potential off-target inhibition of MAO-A or MAO-B activity. nih.gov
Table: Summary of Efficacy Findings in Rodent Models
| PD Model | Symptom Assessed | VU 0364770 Alone Efficacy | Combination with L-DOPA Effect |
| Haloperidol-Induced Catalepsy | Catalepsy | Yes | Not specified |
| Unilateral 6-OHDA Lesion (Median Forebrain Bundle) | Forelimb Asymmetry | Yes | Potentiated efficacy |
| Bilateral 6-OHDA Lesion (Nigrostriatal) | Attentional Deficits | Yes | Not specified |
Table: Synergistic Effects with L-DOPA in Forelimb Asymmetry Model
| Treatment Group | Effect on Forelimb Asymmetry |
| VU 0364770 Alone | Efficacy |
| Inactive Dose of L-DOPA | Mild stimulant activity (not significantly different from vehicle) nih.gov |
| VU 0364770 + Inactive L-DOPA | Potentiated efficacy (greater than either alone) nih.gov |
Preclinical Research and Therapeutic Implications
Efficacy in Rodent Models of Neurological Disorders
Potential for Combination Therapies in PD
Augmentation with Adenosine (B11128) 2A (A2A) Receptor Antagonists (e.g., Preladenant)
Research indicates that VU 0364770 can enhance the efficacy of adenosine 2A (A2A) receptor antagonists, such as preladenant (B1679076), in preclinical models. selleckchem.comselleck.co.jpnih.gov Preladenant is a potent and selective antagonist of the adenosine A2A receptor that was previously in clinical development for Parkinson's disease. wikipedia.orgguidetopharmacology.orgnih.govmedchemexpress.com Studies have shown that the co-administration of VU 0364770 with preladenant resulted in enhanced effects in reversing haloperidol-induced catalepsy in rats. selleckchem.comselleck.co.jpnih.gov This suggests a potential synergistic interaction between mGlu4 PAMs and A2A receptor antagonists.
Implications for L-DOPA Sparing Strategies
Preclinical findings suggest that VU 0364770 may hold implications for L-DOPA sparing strategies. selleckchem.comselleck.co.jpnih.gov L-DOPA is a primary treatment for Parkinson's disease, but its long-term use can lead to motor complications like dyskinesia. nih.govscielo.org.mxscielo.org.mx Studies demonstrated that when VU 0364770 was co-administered with an inactive dose of L-DOPA, the effects of VU 0364770 in reversing forelimb asymmetry in rodent models were potentiated. selleckchem.comselleck.co.jpnih.gov This observation supports the concept that mGlu4 PAMs like VU 0364770 could potentially allow for lower doses of L-DOPA to achieve therapeutic effects, thereby potentially minimizing or delaying the onset of L-DOPA-induced side effects. nih.gov
Neurobiological Mechanisms Underlying Therapeutic Effects
The therapeutic effects of VU 0364770 in preclinical models are attributed to its modulation of neurobiological pathways, particularly within the basal ganglia. medchemexpress.com
Modulation of Basal Ganglia Function
The basal ganglia are a group of interconnected nuclei crucial for controlling movement, motivation, and cognitive behaviors. youtube.comfrontiersin.orgnih.gov Dysregulation of basal ganglia activity is implicated in the pathophysiology of Parkinson's disease. frontiersin.orgnyu.edu As an mGlu4 PAM, VU 0364770 is thought to modulate basal ganglia function. medchemexpress.com While the precise mechanisms are complex, mGlu4 receptors are located in key areas of the basal ganglia circuitry, and their modulation can influence the balance of activity within the direct and indirect pathways, which are critical for motor control. nih.govelifesciences.org
Impact on Dopaminergic Neurotransmission
Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to reduced dopamine (B1211576) levels in the striatum and impaired dopaminergic neurotransmission. nih.govhealthdirect.gov.au While VU 0364770 does not directly target dopaminergic receptors, its action on mGlu4 receptors within the basal ganglia can indirectly impact dopaminergic neurotransmission. medchemexpress.com Modulation of glutamate (B1630785) signaling through mGlu4 receptors can influence the activity of striatal neurons that receive dopaminergic input, potentially helping to restore a more balanced output from the basal ganglia. elifesciences.org
Role of mGlu4 Activation in Motor Symptom Improvement
The activation of mGlu4 receptors by positive allosteric modulators like VU 0364770 is believed to play a significant role in the observed improvement of motor symptoms in preclinical models of Parkinson's disease. medchemexpress.com mGlu4 receptors are strategically located, particularly on corticostriatal terminals, where they can modulate glutamate release. By enhancing the sensitivity of mGlu4 receptors to glutamate, VU 0364770 can dampen excessive excitatory drive within the basal ganglia circuit, which is thought to be a compensatory mechanism in dopamine-depleted states. This modulation can help to normalize the activity of basal ganglia output nuclei, leading to an improvement in motor deficits such as catalepsy and forelimb asymmetry observed in rodent models. selleckchem.comselleck.co.jpnih.gov
Ancillary Pharmacology Profile in Preclinical Studies
Preclinical profiling of VU 0364770 has aimed to assess its selectivity and potential off-target activities. Studies have shown that VU 0364770 exhibits potent and effective positive allosteric modulation of mGlu4 receptors. selleckchem.comselleck.co.jp Furthermore, it has demonstrated insignificant activity at a broad panel of other receptors, including other mGlu subtypes, when tested at relevant concentrations. selleckchem.comselleck.co.jp This suggests a relatively clean ancillary pharmacology profile, indicating a degree of selectivity for mGlu4 receptors over a range of other targets. selleckchem.comselleck.co.jpacs.org
Preclinical investigations into the chemical compound VU 0364770 have focused on characterizing its pharmacological profile and evaluating its potential therapeutic applications, particularly in the context of neurological disorders like Parkinson's disease. These studies aim to understand its mechanism of action, selectivity, and potential for off-target effects.
Lack of Agonist/Antagonist Activity at Other Receptors in High Concentrations
VU 0364770 is primarily recognized as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGlu4). selleckchem.comhellobio.comtocris.com Preclinical profiling has demonstrated that VU 0364770 exhibits insignificant activity at a broad panel of other receptors, including other mGlu subtypes, when tested at high concentrations. selleckchem.comtargetmol.com Specifically, studies have shown that at a concentration of 10 µM, VU 0364770 exhibits weak PAM activity at mGlu6 and antagonist activity at mGlu5. medchemexpress.commedchemexpress.cn Further evaluation confirmed the antagonist activity at mGlu5 with a potency of 17.9 ± 5.5 µM and PAM activity at mGlu6 with a potency of 6.8 ± 1.7 µM. medchemexpress.commedchemexpress.cn This is in contrast to its significantly higher potency as a PAM at rat mGlu4 (290 ± 80 nM) and human mGlu4 (1.1 ± 0.2 µM). selleckchem.comhellobio.comtocris.commedchemexpress.com
The assessment of activity at other receptors is crucial for determining the selectivity of a compound and predicting potential off-target effects. The data suggest that while VU 0364770 is highly selective for mGlu4, it does interact with mGlu5 and mGlu6 at higher concentrations, albeit with lower potency compared to its effect on mGlu4. medchemexpress.commedchemexpress.cn
Assessment of Potential Side Effects Related to Off-Target Activity
Off-target activity refers to the unintended interactions of a drug with molecules other than its primary target, which can lead to side effects. gardp.org While VU 0364770 demonstrates high selectivity for mGlu4, preclinical studies have also investigated its activity at other targets to assess potential off-target effects.
In vitro profiling revealed significant binding of VU 0364770 to human MAO-A and MAO-B enzymes. nih.gov Functional assays using a rat mitochondrial preparation indicated that VU 0364770 moderately inhibited MAO-A and MAO-B activity with EC50 values of 9.16 µM and 2.97 µM, respectively. nih.gov Further studies provided Ki values of 8.5 µM for human MAO-A and 0.72 µM for human MAO-B, indicating higher affinity for MAO-B over MAO-A. hellobio.comtocris.commedchemexpress.com
Despite the observed MAO inhibition, studies evaluating the effects of VU 0364770 in preclinical rodent models of Parkinson's disease, including those assessing motor function and attentional deficits, suggest that the observed efficacy is primarily due to its activity at mGlu4. selleckchem.comnih.gov The enhanced antiparkinsonian effects seen when VU 0364770 was combined with L-DOPA were attributed to a pharmacodynamic interaction rather than increased striatal dopamine levels resulting from potential MAO inhibition. nih.gov This indicates that while off-target activity at MAO was detected in vitro, it may not be a primary contributor to the observed therapeutic-like effects in these preclinical models at the tested doses.
Data on the activity of VU 0364770 at various receptors and enzymes are summarized in the table below:
| Target | Activity Type | Potency/Ki Value | Species/Context | Source |
| mGlu4 | PAM (Potent) | 290 ± 80 nM (EC50) | Rat | selleckchem.comhellobio.comtocris.commedchemexpress.com |
| mGlu4 | PAM (Potent) | 1.1 ± 0.2 µM (EC50) | Human | selleckchem.comhellobio.comtocris.commedchemexpress.com |
| mGlu5 | Antagonist | 17.9 ± 5.5 µM | Recombinant systems | medchemexpress.commedchemexpress.cn |
| mGlu6 | PAM (Weak) | 6.8 ± 1.7 µM | Recombinant systems | medchemexpress.commedchemexpress.cn |
| MAO-A | Inhibition (Moderate) | 9.16 µM (EC50) | Rat mitochondrial prep | nih.gov |
| MAO-B | Inhibition (Moderate) | 2.97 µM (EC50) | Rat mitochondrial prep | nih.gov |
| MAO-A | Inhibition | 8.5 µM (Ki) | Human | hellobio.comtocris.commedchemexpress.com |
| MAO-B | Inhibition | 0.72 µM (Ki) | Human | hellobio.comtocris.commedchemexpress.com |
| 68+ non-mGlu receptors | Insignificant Activity | - | - | selleckchem.comtargetmol.com |
Future Directions and Research Considerations
Elucidation of Detailed Binding Sites and Allosteric Mechanisms
Research into VU 0364770 and other mGlu4 PAMs continues to focus on understanding the precise details of their binding sites and the mechanisms by which they allosterically modulate the mGlu4 receptor researchgate.net. Allosteric modulators bind to sites distinct from the orthosteric glutamate (B1630785) binding site, often located within the transmembrane domains of the receptor nih.govresearchgate.netacs.org. These modulators influence the affinity and/or efficacy of the orthosteric agonist through cooperativity nih.gov. Studies using techniques such as mutagenesis and modeling have provided insights into potential binding pockets for mGlu4 PAMs, suggesting locations within the transmembrane helices researchgate.net. Some research indicates that the intrinsic agonist activity and cooperativity of mGlu4 PAMs may be linked to their specific binding modes researchgate.net. Further detailed structural and functional studies are necessary to fully map the binding interface of VU 0364770 and to understand the conformational changes it induces in the mGlu4 receptor to enhance its activity researchgate.net.
Comparative Studies with Other mGlu4 PAMs
Comparative studies are crucial for evaluating the therapeutic potential of VU 0364770 relative to other mGlu4 PAMs and orthosteric agonists nih.gov. Early mGlu4 PAMs faced limitations due to unsuitable physiochemical properties for systemic administration nih.gov. VU 0364770, however, has been described as a systemically active mGlu4 PAM with improved pharmacokinetic properties, including enhanced central nervous system penetration medchemexpress.comnih.gov. Comparisons in preclinical models, such as rodent models of Parkinson's disease, have assessed the behavioral effects of VU 0364770 against other compounds like the orthosteric agonist LSP1-2111 nih.gov. These studies have indicated that while neither compound modified the development of dyskinesias induced by chronic L-DOPA treatment, VU 0364770 demonstrated the ability to potentiate the motor stimulant effect of a sub-threshold L-DOPA dose, a property not observed with LSP1-2111 nih.gov. This suggests a potential for L-DOPA-sparing activity with mGlu4 PAMs like VU 0364770, which appears to be a more promising approach than using orthosteric agonists for this specific effect nih.gov. Other mGlu4 PAMs, such as VU0418506 and VU0652957, have also been identified and characterized for their potency and selectivity dcchemicals.com. Comparative analyses help to differentiate the pharmacological profiles and potential therapeutic advantages of various mGlu4-targeting compounds.
Table: Comparison of Selected mGlu4 Modulators in Preclinical Studies
| Compound | Class | Preclinical Effect in PD Models | L-DOPA Sparing Activity |
| VU 0364770 | Positive Allosteric Modulator | Reverses catalepsy, improves asymmetry, prevents attentional deficits nih.gov. Potentiates sub-threshold L-DOPA effects nih.gov. | Indicated nih.gov |
| LSP1-2111 | Orthosteric Agonist | Limited effect on motor symptoms alone nih.gov. | None observed nih.gov |
| Early mGlu4 PAMs | Positive Allosteric Modulator | Antiparkinsonian-like effects (required ICV administration) nih.gov. | Not specified |
Investigation of Potential Beyond Parkinson's Disease in Neurological and Psychiatric Disorders
While VU 0364770 has been primarily investigated for its potential in Parkinson's disease, research is exploring the broader therapeutic utility of mGlu4 PAMs in other neurological and psychiatric disorders nih.govnih.gov. Metabotropic glutamate receptors, including mGlu4, are involved in modulating neuronal excitability and synaptic transmission throughout the central nervous system, making them potential targets for a range of conditions nih.govresearchgate.net. Neuropsychiatric disorders encompass a wide array of conditions affecting brain function, emotion, and mood, including anxiety, depression, and cognitive deficits nicklauschildrens.orgnih.gov. Studies have investigated the effects of mGlu4 modulation in models of conditions other than Parkinson's disease researchgate.net. For instance, activation of group III mGluRs, including mGlu4, has shown neuroprotective effects in preclinical models of excitotoxicity researchgate.net. Research on VU 0364770 has also explored its potential modulation of other targets like M4 muscarinic receptors, which are implicated in cognitive functions and disorders such as Alzheimer's disease and schizophrenia ontosight.ai. Further research is needed to systematically evaluate the efficacy of VU 0364770 and other mGlu4 PAMs in preclinical models of various neurological and psychiatric conditions to identify additional therapeutic applications vu.nlnih.gov.
Exploration of Long-Term Efficacy and Safety in Preclinical Models
A critical aspect of preclinical research involves evaluating the long-term efficacy and safety of potential therapeutic compounds like VU 0364770 researchgate.net. While studies have demonstrated the acute and short-term effects of VU 0364770 in rodent models of Parkinson's disease, investigations into its effects upon chronic administration are essential to understand potential tolerance development, sustained efficacy, and any long-term adverse effects nih.govnih.gov. Limited information is currently available regarding the potential side effects of mGluR4 and mGluR7 activators in long-term preclinical studies researchgate.net. Future research with VU 0364770 should include extended treatment durations in relevant animal models to assess the maintenance of antiparkinsonian effects, potential for modifying disease progression, and comprehensive safety profiling over time. Such studies are crucial for predicting the long-term therapeutic index and informing potential clinical development.
Translational Research Pathways and Clinical Development Potential
The findings from preclinical studies with VU 0364770 provide support for its potential as a novel therapeutic approach for Parkinson's disease and potentially other neurological disorders nih.govnih.gov. Translational research aims to bridge the gap between basic scientific discoveries and clinical applications nih.govvumc.org. For compounds like VU 0364770, this involves moving from in vitro and in vivo preclinical efficacy and safety studies to potential human clinical trials nih.gov. Key considerations in translational research include establishing reliable biomarkers, understanding the optimal dosage for biological effectiveness in humans, and addressing potential challenges in translating findings from animal models to humans nih.govmirm-pitt.net. The improved pharmacokinetic profile of VU 0364770 compared to earlier mGlu4 PAMs, including its brain penetrance, is a positive factor for its translational potential medchemexpress.comnih.gov. However, the transition to clinical development requires rigorous evaluation in accordance with regulatory guidelines, including comprehensive toxicology studies and well-designed clinical trials to assess safety, pharmacokinetics, and efficacy in human patients. The L-DOPA-sparing potential observed with VU 0364770 in preclinical models suggests a possible clinical strategy to reduce L-DOPA-induced motor complications in Parkinson's disease patients nih.gov.
Table: Key Preclinical Findings for VU 0364770
| Preclinical Model/Assay | Finding | Source |
| mGlu4-expressing HEK 293 cells | Positive allosteric modulator (EC50 = 290 nM) | |
| Rat mGlu4 receptor | EC50 = 290 nM medchemexpress.com | medchemexpress.com |
| Human mGlu4 receptor | EC50 = 1.1 μM medchemexpress.com | medchemexpress.com |
| Haloperidol-induced catalepsy (rats) | Reversal of catalepsy nih.gov | nih.gov |
| Unilateral 6-OHDA lesion (rats) | Reversal of forelimb asymmetry nih.gov | nih.gov |
| Bilateral 6-OHDA lesion (rats) | Prevention of attentional deficits nih.gov | nih.gov |
| Combination with L-DOPA (rats) | Potentiated efficacy of sub-threshold L-DOPA dose, suggesting L-DOPA sparing activity nih.govnih.gov | nih.govnih.gov |
| Combination with preladenant (B1679076) (rats) | Enhanced efficacy of preladenant to reverse haloperidol-induced catalepsy nih.gov | nih.gov |
| MAO-A | Ki = 8.5 μM (human) medchemexpress.com | medchemexpress.com |
| MAO-B | Ki = 0.72 μM (human) medchemexpress.com | medchemexpress.com |
| Brain Penetrance | Exhibits brain penetrance medchemexpress.com | medchemexpress.com |
Q & A
What is the primary pharmacological mechanism of VU 0364770, and how does it modulate mGlu4 receptor activity?
Answer: VU 0364770 is a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGlu4). It stabilizes the receptor's active conformation, enhancing glutamate-induced signaling without directly activating the receptor. Experimental validation typically involves measuring intracellular calcium mobilization or cAMP inhibition in transfected HEK293 cells expressing human mGlu4, with reported EC50 values ranging from 290 nM to 1.1 μM depending on assay conditions .
What experimental approaches are recommended to confirm the selectivity of VU 0364770 for mGlu4 over other mGlu subtypes?
Answer: To confirm selectivity:
- Perform radioligand binding assays across mGlu1-8 subtypes.
- Use functional assays (e.g., calcium flux, IP1 accumulation) to test activity against 68+ non-mGlu receptors.
- Validate with knockout models or siRNA-mediated mGlu4 silencing to exclude off-target effects.
Evidence shows negligible activity (<10% modulation) at mGlu1, mGlu5, and other GPCRs at concentrations up to 10 μM .
How can researchers resolve discrepancies in reported EC50 values for VU 0364770 across different studies?
Answer: Discrepancies (e.g., 290 nM vs. 1.1 μM) may arise from:
- Cell line variations : HEK293 vs. CHO cells alter receptor expression levels.
- Assay design : Calcium mobilization vs. cAMP inhibition assays have different sensitivity thresholds.
- Reference ligands : Use standardized positive controls (e.g., L-AP4 for orthosteric activation) to normalize results .
What strategies optimize the use of VU 0364770 in vivo for studying mGlu4's role in synaptic plasticity?
Answer: Key considerations include:
- CNS penetration : Verify brain-to-plasma ratios via LC-MS/MS pharmacokinetic studies.
- Dosing regimen : Subchronic administration (e.g., 10 mg/kg, i.p.) balances receptor saturation and toxicity.
- Behavioral endpoints : Pair electrophysiological recordings (e.g., LTP/LTD in hippocampal slices) with locomotor or cognitive tests .
What controls are essential when testing VU 0364770 in cellular models of neurodegenerative diseases?
Answer: Include:
- Vehicle controls : DMSO concentrations ≤0.1% to avoid solvent effects.
- Glutamate EC20 preconditioning : Ensures submaximal receptor activation for PAM effects.
- mGlu4-negative controls : Use cells transfected with mGlu5 or mGlu7 to confirm subtype specificity .
How can researchers design experiments to assess biased agonism of VU 0364770 in mGlu4-mediated signaling pathways?
Answer: To detect pathway bias:
- Measure multiple downstream outputs (e.g., cAMP, β-arrestin recruitment, calcium).
- Compare operational efficacy ratios between VU 0364770 and orthosteric agonists like L-AP4.
- Use BRET-based biosensors to quantify real-time signaling dynamics .
What analytical methods are used to quantify VU 0364770 stability in different physiological buffers?
Answer: Employ:
- HPLC-UV/LC-MS : Monitor degradation products under varying pH (6–8) and temperature (4–37°C).
- Light exposure tests : Assess photostability under lab lighting vs. amber vials.
- Plasma protein binding assays : Use equilibrium dialysis to calculate free drug fractions .
What computational methods predict interaction between VU 0364770 and mGlu4's allosteric binding pocket?
Answer: Use:
- Molecular docking (AutoDock Vina) to map ligand-receptor interactions.
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100+ ns.
- Mutagenesis validation : Test predicted contact residues (e.g., Trp-798, Ser-809) via alanine scanning .
How can researchers validate target engagement of VU 0364770 in ex vivo brain slice preparations?
Answer:
- Perform electrophysiology in cerebellar or striatal slices to measure potentiation of glutamate-evoked currents.
- Combine with mGlu4-specific antagonists (e.g., MMPIP) to reverse effects.
- Use immunohistochemistry to correlate functional outcomes with mGlu4 localization .
What methods reconcile VU 0364770's neuroprotective effects observed in vitro with in vivo disease models?
Answer: Address translational gaps by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
